

ATWLPPR Peptide in Angiogenesis: A Technical Guide to its Mechanism and Function

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Compound of Interest

Compound Name: *ATWLPPR Peptide*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process crucial for embryonic development, wound healing, and tissue repair.^[1] However, its dysregulation is a hallmark of numerous pathologies, including cancer, diabetic retinopathy, and rheumatoid arthritis.^[2] A key mediator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) family of proteins, particularly VEGF-A.^[1] The biological effects of VEGF-A are primarily transduced through its binding to two receptor tyrosine kinases, VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flik-1).^{[3][4]}

VEGFR-2 is considered the principal mediator of the mitogenic, migratory, and survival signals that drive angiogenesis.^{[4][5]} The signaling potential of VEGFR-2 is significantly enhanced by its association with co-receptors, most notably Neuropilin-1 (NRP-1).^{[5][6]} NRP-1, a non-tyrosine kinase transmembrane glycoprotein, functions as a co-receptor for the VEGF165 isoform of VEGF-A, forming a ternary complex with VEGFR-2 that amplifies downstream signaling cascades.^{[6][7]} Given its critical role in potentiating VEGF signaling, NRP-1 has emerged as a promising target for anti-angiogenic therapies.

This guide focuses on the heptapeptide ATWLPPR (also known as A7R), a selective antagonist of NRP-1.^{[7][8]} Identified through phage display library screening, ATWLPPR has demonstrated significant anti-angiogenic properties by specifically inhibiting the VEGF165-NRP-1 interaction.^{[9][10]} This document provides an in-depth overview of the **ATWLPPR**

peptide, its mechanism of action, the signaling pathways it modulates, and the experimental evidence supporting its function in angiogenesis.

Core Mechanism of Action

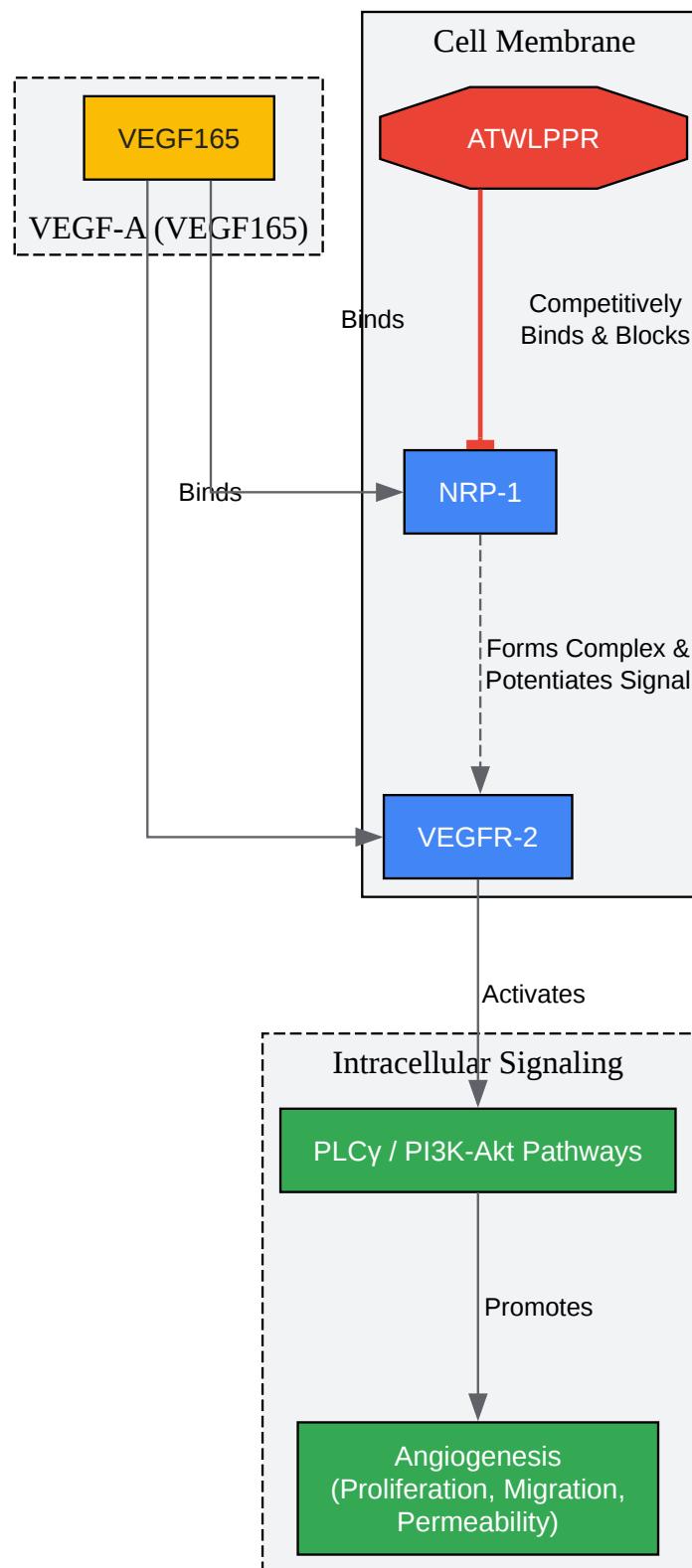
The **ATWLPPR peptide** functions as a competitive antagonist at the VEGF165 binding site on Neuropilin-1.^{[7][9]} Unlike broad-spectrum VEGF inhibitors, ATWLPPR's action is highly specific. It selectively inhibits the binding of VEGF165 to NRP-1 without affecting the interaction of VEGF with its primary signaling receptors, VEGFR-1 or VEGFR-2.^[9]

Structural and functional analyses have revealed that the C-terminal tetrapeptide sequence, LPPR, is crucial for its inhibitory activity, with the terminal arginine residue playing a key role.^[7] ^[8] This specific binding prevents the formation of the VEGF165/NRP-1/VEGFR-2 ternary complex, thereby attenuating the amplified downstream signaling that promotes endothelial cell proliferation, migration, and vascular permeability.^{[5][9]}

Signaling Pathway Modulation

The pro-angiogenic signaling cascade initiated by VEGF165 is critically dependent on the formation of the NRP-1/VEGFR-2 complex. This complex formation leads to robust phosphorylation of VEGFR-2, which in turn activates multiple downstream pathways, including the PLC γ -PKC-MAPK and the PI3K-Akt pathways, promoting cell proliferation and survival, respectively.^{[4][11]}

ATWLPPR disrupts this initial step. By occupying the VEGF binding site on NRP-1, it prevents the co-receptor from enhancing VEGFR-2 activation. This leads to a significant reduction in VEGF-induced signaling, resulting in decreased endothelial cell proliferation and tube formation, and a reduction in vascular permeability and inflammation.^{[5][9]}



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Caption: ATWLPPR's inhibition of the VEGF/NRP-1 signaling pathway.

Quantitative Analysis of ATWLPPR Activity

The inhibitory potency of ATWLPPR has been quantified in various binding assays. The half-maximal inhibitory concentration (IC50) provides a measure of the peptide's effectiveness in disrupting the VEGF165-NRP-1 interaction.

Compound	Target	IC50 Value	Assay Context	Reference
ATWLPPR	Neuropilin-1 (NRP-1)	60-84 µM	Inhibition of VEGF-A165 binding to NRP-1.	[7]
ATWLPPR	Neuropilin-1 (NRP-1)	19 µM	Binding to NRP-1 recombinant chimeric protein.	[12]
TPC-Ahx-ATWLPPR	Neuropilin-1 (NRP-1)	171 µM	Binding of a photosensitizer-conjugated peptide to NRP-1.	[12]

Experimental Evidence and Protocols

The anti-angiogenic effects of ATWLPPR have been validated through a series of rigorous in vitro and in vivo experiments.

In Vitro Studies

In vitro assays using human endothelial cells are fundamental for assessing the direct effects of compounds on the cellular processes of angiogenesis.

Summary of In Vitro Findings

Assay	Cell Type	Key Finding	Reference
Endothelial Cell Proliferation	Human Umbilical Vein Endothelial Cells (HUVEC)	ATWLPPR inhibited VEGF-induced proliferation in a dose-dependent manner.	[9][10]
Tubulogenesis Assay	HUVEC on Matrigel	The peptide diminished the formation of capillary-like tubular structures induced by VEGF.	[9]
VEGF Binding Assay	Cells expressing only NRP-1	ATWLPPR inhibited radiolabeled VEGF165 binding to NRP-1.	[9]

| Cellular Uptake | HUVEC | Conjugation of ATWLPPR to a photosensitizer increased its uptake by 25-fold compared to the free drug, an effect that was reversed by adding excess free ATWLPPR. | [12] |

Detailed Experimental Protocol: Endothelial Cell Tube Formation Assay

- Plate Preparation: A 96-well culture plate is coated with Matrigel Basement Membrane Matrix and allowed to polymerize at 37°C for 30-60 minutes.
- Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in a basal medium containing VEGF (e.g., 50 ng/mL).
- Treatment: The HUVEC suspension is treated with varying concentrations of **ATWLPPR peptide** or a vehicle control.
- Incubation: The treated cells are seeded onto the prepared Matrigel plate and incubated at 37°C in a 5% CO₂ incubator for 4-18 hours.

- Analysis: The formation of capillary-like networks (tubes) is observed and photographed using an inverted microscope. The degree of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Studies

Animal models are essential for evaluating the physiological effects of ATWLPPR on angiogenesis and its therapeutic potential in disease contexts.

Summary of In Vivo Findings

Animal Model	Disease Context	Dosage	Key Outcome	Reference
Rabbit Corneal Model	VEGF-induced Angiogenesis	Not specified	ATWLPPR completely abolished VEGF-induced angiogenesis in the cornea.	[10]
Nude Mice Xenograft	Breast Cancer (MDA-MB-231 cells)	Not specified	Administration of ATWLPPR inhibited tumor growth and reduced blood vessel density.	[9]

| STZ-induced Diabetic Mice | Diabetic Retinopathy | 400 µg/kg daily (subcutaneous) | ATWLPPR preserved retinal vascular integrity, reduced vascular leakage, decreased oxidative stress, and significantly reduced leukocyte attachment to retinal vessels. | [5][6] |

Detailed Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Retinopathy Mouse Model

- Animal Model: Eight-week-old male C57BL/6 mice are used. [5][6] All protocols are approved by an Institutional Animal Care and Use Committee.

- **Induction of Diabetes:** Diabetes is induced by intraperitoneal injections of streptozotocin (STZ) at a dose of 75 mg/kg on alternate days for up to 3 injections. Blood glucose levels are monitored, and mice with levels ≥ 16.7 mmol/L are considered diabetic.[5]
- **Treatment Groups:** Mice are randomly divided into three groups: a non-diabetic normal control group, a diabetic group receiving daily subcutaneous saline injections, and a diabetic group receiving daily subcutaneous injections of ATWLPPR (400 μ g/kg body weight).[5]
- **Treatment Regimen:** Treatment begins one week after the induction of diabetes and continues for a predetermined period (e.g., five weeks).[5]
- **Outcome Assessment:** At the end of the study period, various endpoints are evaluated:
 - **Retinal Function:** Assessed using electroretinography (ERG).
 - **Vascular Integrity:** Analyzed by measuring the extravasation of albumin (vascular leakage) and the expression of tight junction proteins like occludin via Western blotting.[6]
 - **Leukostasis:** Adherent leukocytes in retinal vasculature are quantified by perfusion with Concanavalin A and fluorescence microscopy.[5]
 - **Protein Expression:** Levels of VEGF, ICAM-1, and GFAP in the retina are measured by Western blotting or immunohistochemistry to assess inflammation and retinal stress.[6]

Caption: Experimental workflow for the diabetic retinopathy mouse model.

Therapeutic Implications and Future Directions

The selective inhibition of the NRP-1 co-receptor represents a targeted strategy to modulate pathological angiogenesis. By dampening the potentiation of VEGFR-2 signaling rather than blocking the receptor entirely, ATWLPPR may offer a more nuanced therapeutic approach with a potentially different side-effect profile compared to broad VEGF/VEGFR inhibitors.

The preclinical data strongly support the therapeutic potential of ATWLPPR in:

- **Oncology:** By reducing tumor angiogenesis, ATWLPPR can inhibit tumor growth and vascularization.[9] Its specificity for NRP-1, which is often overexpressed on tumor cells in addition to endothelial cells, could provide dual anti-tumor and anti-angiogenic effects.

- **Ophthalmology:** In diseases like diabetic retinopathy, ATWLPPR has been shown to protect against retinal vascular injury, reduce inflammation, and preserve vascular integrity.[\[5\]](#)[\[6\]](#)

Future research should focus on optimizing the peptide's pharmacokinetics, exploring different delivery systems to enhance its stability and bioavailability, and conducting further preclinical studies in a wider range of angiogenesis-dependent diseases. The development of small molecule mimetics based on the active LPPR motif could also lead to orally available drugs with similar therapeutic benefits.



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Caption: Logical flow of ATWLPPR's anti-angiogenic mechanism.

Conclusion

The **ATWLPPR peptide** is a potent and selective inhibitor of Neuropilin-1. Its mechanism of action—competitively blocking VEGF165 binding to its co-receptor NRP-1—provides a targeted means of downregulating the pathological angiogenesis that drives diseases such as cancer and diabetic retinopathy. Extensive *in vitro* and *in vivo* data have validated its ability to inhibit endothelial cell proliferation and migration, reduce tumor vascularity, and protect against retinal vascular damage. As a well-characterized tool for modulating the VEGF signaling axis, ATWLPPR serves as both a valuable research probe and a promising lead for the development of next-generation anti-angiogenic therapeutics.

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